molecular formula C15H16BrNO2 B14859700 2-{[(2-Bromo-4-methylphenyl)amino]methyl}-6-methoxyphenol

2-{[(2-Bromo-4-methylphenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B14859700
M. Wt: 322.20 g/mol
InChI Key: DVRGHYPMZIIQAD-UHFFFAOYSA-N
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Description

2-{[(2-Bromo-4-methylphenyl)amino]methyl}-6-methoxyphenol is a secondary amine derivative featuring a 6-methoxyphenol core substituted with a [(2-bromo-4-methylphenyl)amino]methyl group. This compound is synthesized via condensation of 2-bromo-4-methylaniline with an aldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde), followed by reduction of the intermediate Schiff base using agents like NaBH₄ . Its structural uniqueness lies in the bromo and methyl groups at the 2- and 4-positions of the phenyl ring, which influence its physicochemical and biological properties.

Properties

Molecular Formula

C15H16BrNO2

Molecular Weight

322.20 g/mol

IUPAC Name

2-[(2-bromo-4-methylanilino)methyl]-6-methoxyphenol

InChI

InChI=1S/C15H16BrNO2/c1-10-6-7-13(12(16)8-10)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3

InChI Key

DVRGHYPMZIIQAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=C(C(=CC=C2)OC)O)Br

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[(2-Bromo-4-methylphenyl)amino]methyl}-6-methoxyphenol involves several steps. One common method includes the reaction of 2-bromo-4-methylphenylamine with formaldehyde and 6-methoxyphenol under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key structural analogues differ in halogenation, alkylation, or functional group positions:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 2-Bromo, 4-methyl C₁₅H₁₆BrNO₂ 326.16
2-[(4-Chloro-2-methylphenyl)aminomethyl]-6-methoxyphenol 4-Chloro, 2-methyl C₁₅H₁₆ClNO₂ 277.75
2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol 4-Bromo, 2-fluoro C₁₄H₁₃BrFNO₂ 326.16
4-Bromo-2-[[(3-fluoro-4-methylphenyl)amino]methyl]-6-methoxyphenol 4-Bromo, 3-fluoro, 4-methyl C₁₅H₁₅BrFNO₂ 340.19
2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol 4-Bromo, 3-methyl C₁₅H₁₅Br₂NO₂ 401.09

Key Observations :

  • Positional Effects : Fluorine at the 2-position (as in ) introduces steric and electronic effects distinct from methyl or bromine substitutions.

Schiff Base Analogues

Several Schiff base derivatives share the 6-methoxyphenol core but replace the amino-methyl group with imine linkages:

Compound Name Structure Key Properties References
(E)-2-(((2-Hydroxyphenyl)imino)methyl)-6-methoxyphenol Imine linkage at 2-hydroxyphenyl IC₅₀ = 18.1 µg (DPPH assay, superior to BHT)
2-(((4-Chlorophenyl)imino)methyl)-6-methoxyphenol Imine linkage at 4-chlorophenyl Forms tin(IV) complexes with octahedral geometry
4-Bromo-2-methoxy-6-[(4-methylphenyl)iminomethyl]phenol Imine linkage at 4-methylphenyl Crystallizes in monoclinic system (X-ray data)

Comparison :

  • Schiff bases exhibit lower thermal stability (decomposing above 210°C ) compared to the reduced amine form of the target compound.
  • Imine derivatives show varied antioxidant activities depending on substituent position (e.g., ortho-hydroxyl groups enhance radical scavenging ).

Solubility and Stability

  • Bromine and methyl groups enhance thermal stability, with decomposition temperatures exceeding 250°C for brominated derivatives .

Insights :

  • Antioxidant efficacy correlates with electron-donating groups (e.g., hydroxyl, methoxy) at specific positions .
  • Bromine may confer antimicrobial properties, as seen in related halogenated phenols .

Crystallographic and Spectroscopic Data

  • X-ray Crystallography: Analogues like 4-bromo-2-methoxy-6-[(4-methylphenyl)iminomethyl]phenol form monoclinic crystals (space group P2₁/c), with bond lengths and angles consistent with stable π-conjugated systems .
  • Spectroscopy :
    • IR : N–H stretches (~3300 cm⁻¹) and C=N stretches (~1600 cm⁻¹) distinguish amines from Schiff bases .
    • NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substituents .

Biological Activity

2-{[(2-Bromo-4-methylphenyl)amino]methyl}-6-methoxyphenol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula C15H16BrNO2, this compound contains a bromo-substituted aromatic amine structure, which is significant for various biological applications. This article explores the biological activity of this compound, focusing on its antioxidant and antimicrobial properties, as well as its interactions with biological targets.

Structural Characteristics

The compound features several important functional groups:

  • Bromine atom : Enhances reactivity and may influence biological interactions.
  • Methoxy group : Contributes to the compound's ability to scavenge free radicals.
  • Phenolic structure : Provides antioxidant properties.

Antioxidant Activity

Due to the presence of the phenolic group, this compound exhibits significant antioxidant activity. This property allows it to scavenge free radicals, potentially mitigating oxidative stress in biological systems. Studies suggest that phenolic compounds can reduce lipid peroxidation and protect cellular components from oxidative damage.

Antimicrobial Properties

Research indicates that compounds similar to this compound demonstrate antimicrobial activity against various pathogens. The structure's ability to interact with microbial cell membranes may disrupt their integrity, leading to cell death. Preliminary studies have shown promising results against both gram-positive and gram-negative bacteria.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, potentially modulating their activity. Additionally, the bromine substituent may enhance binding affinity to certain receptors or enzymes involved in disease pathways .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:

  • Antioxidant Studies : A study demonstrated that similar phenolic compounds significantly reduced oxidative stress markers in vitro, suggesting that this compound may have comparable effects .
  • Antimicrobial Efficacy : Research conducted on derivatives of this compound revealed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
  • Enzyme Interaction : Interaction studies have shown that related compounds can bind to enzymes involved in inflammatory pathways, suggesting that this compound may also exhibit anti-inflammatory properties .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC15H16BrNO2Bromo-substituted aromatic amineAntioxidant, Antimicrobial
4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenolC15H16BrNO2Contains dual bromine atomsPotentially enhanced reactivity
2-Amino-6-bromo-4-methoxyphenolC7H8BrNO2Simpler structureLimited biological activity

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-{[(2-Bromo-4-methylphenyl)amino]methyl}-6-methoxyphenol, and how should they be applied?

  • Methodological Answer : Use FTIR to identify functional groups (e.g., -NH, -OH, methoxy) and FT-Raman to analyze aromatic ring vibrations and bromine substituent effects. For structural confirmation, NMR (¹H and ¹³C) is critical to resolve methyl, methoxy, and aromatic proton environments. X-ray crystallography (as demonstrated for similar brominated phenols) can elucidate bond angles, torsion angles, and crystal packing .

Q. How can researchers optimize the synthesis of this compound to ensure high purity?

  • Methodological Answer : Employ Schlenk techniques under inert atmospheres to prevent oxidation of the amino and phenolic groups. Monitor reaction progress via HPLC with UV detection (λ = 254–280 nm) to track intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Validate purity using melting point analysis and mass spectrometry (ESI-MS) .

Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?

  • Methodological Answer : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess minimum inhibitory concentrations (MICs). For fungal activity, test against C. albicans using agar diffusion. Note that bromine substituents may enhance membrane penetration .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., antibacterial vs. inactive results) be resolved?

  • Methodological Answer : Cross-validate findings using standardized protocols (e.g., CLSI vs. EUCAST) and control variables like solvent (DMSO concentration ≤1%), inoculum size, and incubation time. Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying bromine/methoxy positions) to isolate contributing factors. Use molecular docking to predict target interactions (e.g., bacterial topoisomerases) .

Q. What experimental designs are optimal for studying its environmental fate and ecotoxicological effects?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL (2005–2011):

  • Abiotic studies : Measure hydrolysis rates (pH 4–9), photodegradation (UV-Vis light), and adsorption to soil (OECD 106).
  • Biotic studies : Use Daphnia magna (OECD 202) for acute toxicity and Aliivibrio fischeri (Microtox®) for bioluminescence inhibition. For bioaccumulation, apply log Kow (octanol-water partition coefficient) predictions and validate via LC-MS/MS in model organisms .

Q. How can researchers investigate its mechanism of action at the molecular level?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to study binding thermodynamics with potential targets (e.g., DNA gyrase). For redox activity, employ cyclic voltammetry to detect phenolic oxidation peaks. ROS detection assays (e.g., DCFH-DA) in bacterial cells can clarify oxidative stress contributions. Pair with transcriptomics (RNA-seq) to identify differentially expressed genes under treatment .

Q. What strategies mitigate interference from impurities during analytical quantification?

  • Methodological Answer : Use HPLC-DAD/HRMS with orthogonal separation (C18 and HILIC columns) to resolve co-eluting impurities. For trace metal analysis (e.g., residual catalysts), apply ICP-MS after microwave-assisted acid digestion. Validate methods per ICH Q2(R1) guidelines, including LOD/LOQ calculations and spike-recovery tests (90–110% acceptable) .

Data Contradiction & Validation

Q. How should discrepancies in spectral data (e.g., NMR shifts) be addressed?

  • Methodological Answer : Replicate measurements using deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts. Compare with computational predictions (e.g., DFT-based NMR simulations ). Cross-reference with crystallographic data (e.g., C–Br bond lengths in X-ray structures) to validate substituent effects .

Safety & Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential respiratory and dermal irritation. Store under argon at –20°C to prevent degradation. For spills, neutralize with activated charcoal and dispose as hazardous waste (EPA/DOT guidelines). Monitor air quality with real-time VOC sensors .

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